molecular formula C11H18O2Si B12665065 Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester CAS No. 56151-01-0

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester

Cat. No.: B12665065
CAS No.: 56151-01-0
M. Wt: 210.34 g/mol
InChI Key: YDOFALGSXSUFFA-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester is a chemical compound with a unique bicyclic structure. It is derived from bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, which is also known as norbornenecarboxylic acid. The trimethylsilyl ester group enhances the compound’s stability and reactivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester typically involves the esterification of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester involves its reactivity with various molecular targets. The trimethylsilyl group enhances the compound’s nucleophilicity, allowing it to participate in a wide range of chemical reactions. The bicyclic structure provides rigidity and stability, making it an effective intermediate in synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester
  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-cyano-, ethyl ester

Uniqueness

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it more versatile in various chemical reactions compared to its analogs.

Properties

CAS No.

56151-01-0

Molecular Formula

C11H18O2Si

Molecular Weight

210.34 g/mol

IUPAC Name

trimethylsilyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C11H18O2Si/c1-14(2,3)13-11(12)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3

InChI Key

YDOFALGSXSUFFA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)C1CC2CC1C=C2

Origin of Product

United States

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